molecular formula C11H14N2 B13691107 5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole

5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole

Cat. No.: B13691107
M. Wt: 174.24 g/mol
InChI Key: JPKWOUABJRCSLE-UHFFFAOYSA-N
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Description

5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring with a methyl group at the 5-position and a m-tolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of m-tolylamine with acetone in the presence of an acid catalyst to form the intermediate, which is then cyclized to yield the desired imidazole compound. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The methyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated imidazole compounds.

Scientific Research Applications

5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Similar structure but lacks the m-tolyl group.

    4,5-Dihydro-1H-imidazole: Lacks both the methyl and m-tolyl groups.

    2-(m-Tolyl)imidazole: Lacks the 5-methyl group.

Uniqueness

5-Methyl-2-(m-tolyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the methyl and m-tolyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2/c1-8-4-3-5-10(6-8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3,(H,12,13)

InChI Key

JPKWOUABJRCSLE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=CC(=C2)C

Origin of Product

United States

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